

# An In-Depth Technical Guide to the Chemical Structure and Synthesis of Revospirone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Revospirone

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## Abstract

**Revospirone** (BAY VQ 7813) is a member of the azapirone class of compounds, characterized by its activity as a selective partial agonist of the 5-HT<sub>1A</sub> serotonin receptor.<sup>[1]</sup> While it was initially patented as a veterinary tranquilizer, it has been a subject of neuropharmacological research due to its specific receptor binding profile.<sup>[1]</sup> Like its structural analog buspirone, **revospirone**'s mechanism of action involves the modulation of serotonergic neurotransmission, with its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), also contributing to its pharmacological effects through antagonism of  $\alpha$ <sub>2</sub>-adrenergic receptors.<sup>[1]</sup> This guide provides a detailed overview of **Revospirone**'s chemical structure, a plausible and chemically sound synthesis pathway with detailed experimental protocols, and a visualization of its signaling mechanism.

## Chemical Structure and Properties

**Revospirone** is a complex heterocyclic molecule composed of a pyrimidinylpiperazine moiety linked via a propyl chain to a benzisothiazol-3-one 1,1-dioxide (saccharin) nucleus.

Chemical Name (IUPAC): 1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **Revospirone**

Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>5</sub> O <sub>3</sub> S	[2]
Molecular Weight	387.46 g/mol	[1]
CAS Number	95847-87-3	[2]
Appearance	Solid (at room temperature)	-
InChI Key	MPLTZRTXQLNGED-UHFFFAOYSA-N	[2]

2D Chemical Structure:

Figure 1. 2D Chemical Structure of **Revospirone**

## Proposed Synthesis Pathway

While specific patents detailing the synthesis of **Revospirone** are not publicly prevalent, a chemically sound and efficient pathway can be proposed based on well-established organic chemistry reactions and the known synthesis of its structural analogs, such as Buspirone.[3]

The synthesis can be logically divided into two primary stages:

- Stage 1: Synthesis of the N-alkylated Saccharin Intermediate. This involves the N-alkylation of saccharin with a suitable three-carbon linker containing a leaving group.
- Stage 2: Condensation with 1-(2-pyrimidinyl)piperazine. The intermediate from Stage 1 is then coupled with the pyrimidinylpiperazine moiety to yield the final **Revospirone** product.

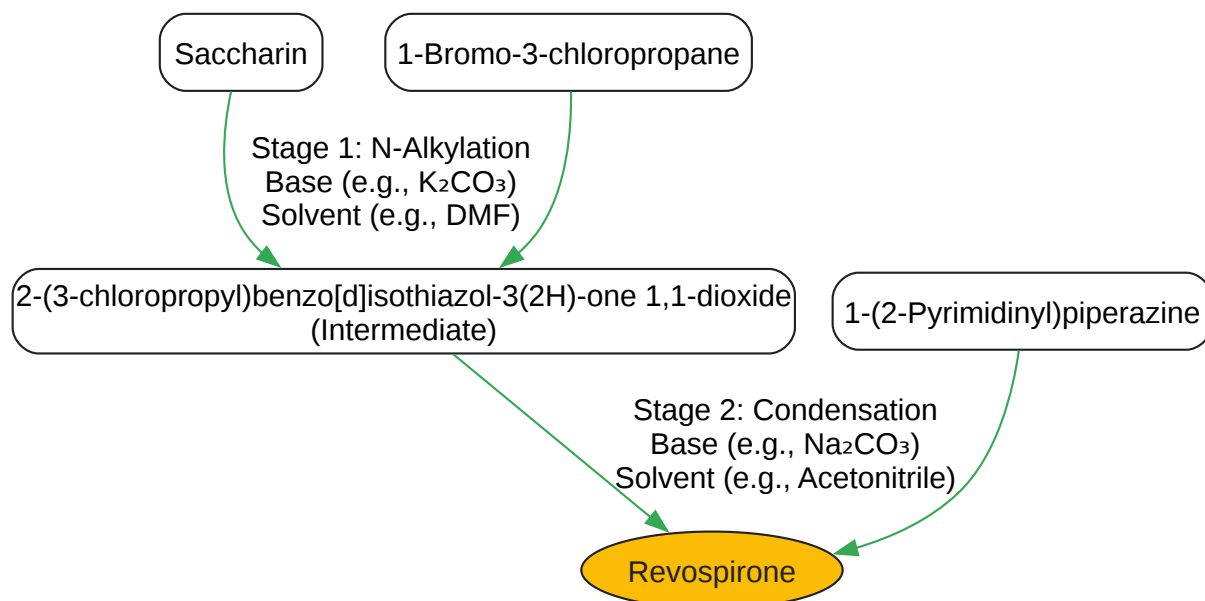


Figure 2. Proposed Synthesis Pathway for Revospirone

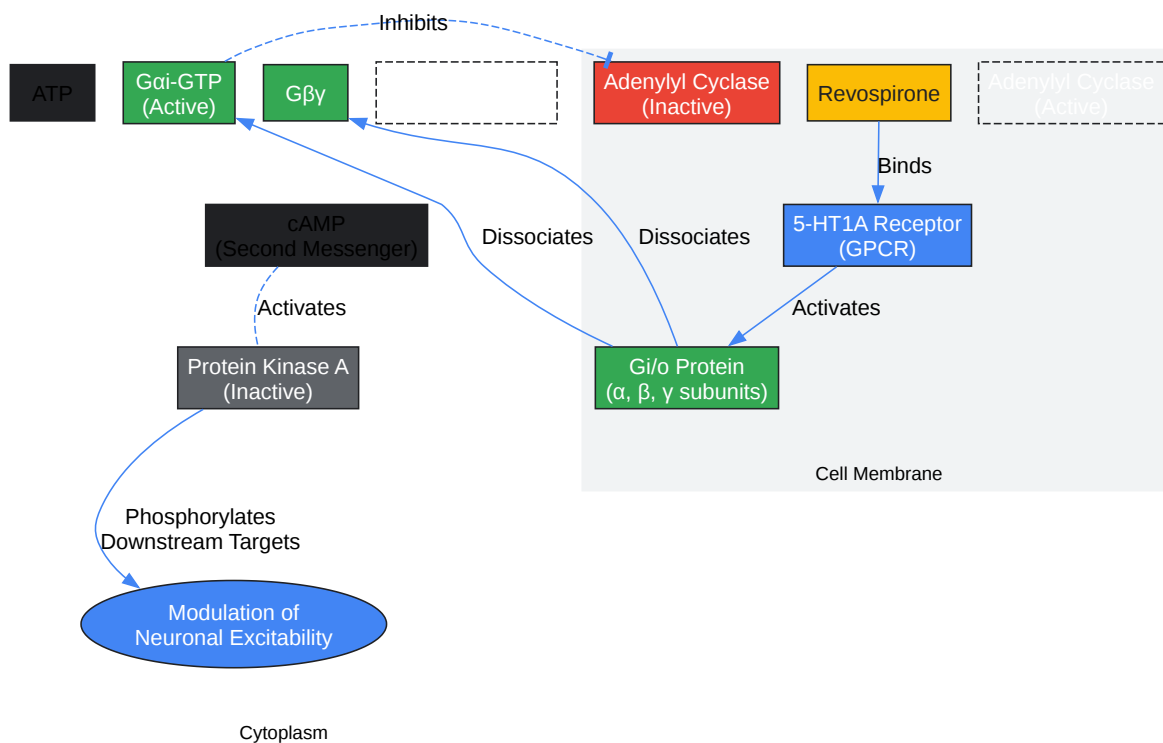


Figure 3. Revospirone's Signaling Pathway via 5-HT1A Receptor

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## References

- 1. Revospirone - Wikipedia [en.wikipedia.org]
- 2. Revospirone | C18H21N5O3S | CID 72024 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Synthesis of Revospirone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213509#revospirone-chemical-structure-and-synthesis-pathway]

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Address: 3281 E Guasti Rd  
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